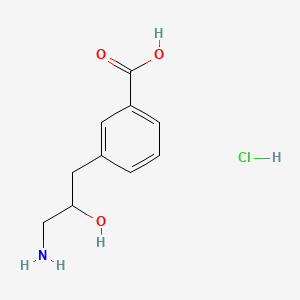
3-(3-Amino-2-hydroxypropyl)benzoicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride is an organic compound that features a benzene ring substituted with an amino group and a hydroxypropyl group. This compound is often used in various chemical and biological research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydroxypropylation: The amino group is then reacted with an epoxide, such as glycidol, under basic conditions to introduce the hydroxypropyl group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of 3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Using large-scale hydrogenation reactors for the reduction step.
Continuous Flow Reactors: For the hydroxypropylation step to ensure consistent product quality.
Crystallization: The final product is crystallized from an appropriate solvent to obtain pure 3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride.
化学反应分析
Types of Reactions
3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be further reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: 3-(3-oxo-2-hydroxypropyl)benzoic acid.
Reduction: 3-(3-amino-2-hydroxypropyl)benzoic acid.
Substitution: 3-(3-amino-2-hydroxypropyl)-4-nitrobenzoic acid or 3-(3-amino-2-hydroxypropyl)-4-sulfonic acid.
科学研究应用
3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of 3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, modifying their activity.
Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor for certain enzymes, thereby altering biochemical processes.
相似化合物的比较
Similar Compounds
3-aminobenzoic acid: Lacks the hydroxypropyl group, making it less versatile in certain reactions.
4-aminobenzoic acid: Similar structure but with the amino group in a different position, affecting its reactivity.
3-(2-hydroxyethyl)benzoic acid: Similar but with a shorter hydroxyalkyl chain.
Uniqueness
3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride is unique due to the presence of both an amino group and a hydroxypropyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various research fields.
属性
分子式 |
C10H14ClNO3 |
|---|---|
分子量 |
231.67 g/mol |
IUPAC 名称 |
3-(3-amino-2-hydroxypropyl)benzoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c11-6-9(12)5-7-2-1-3-8(4-7)10(13)14;/h1-4,9,12H,5-6,11H2,(H,13,14);1H |
InChI 键 |
VYTMBYBZMRMQCO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)O)CC(CN)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



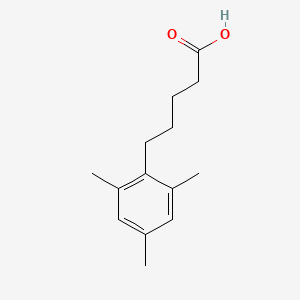
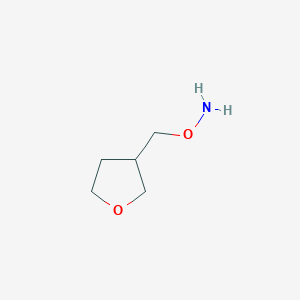
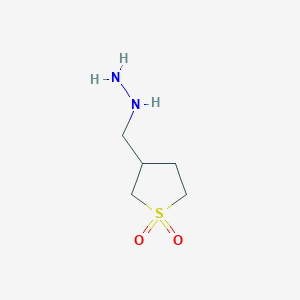
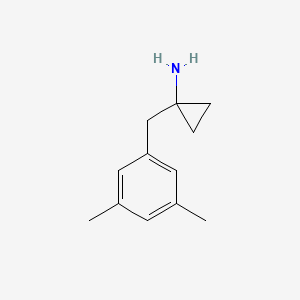
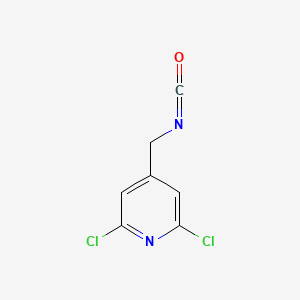
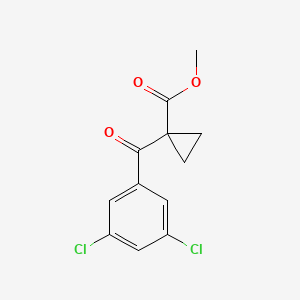
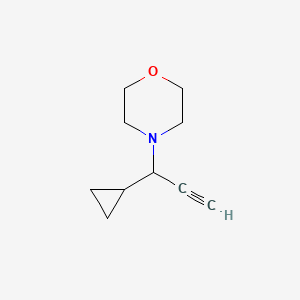
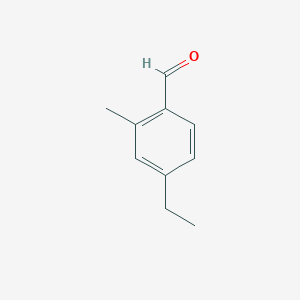


![3-[(Aminooxy)methyl]-4-bromobenzonitrile](/img/structure/B13608075.png)


